Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate

Descripción general

Descripción

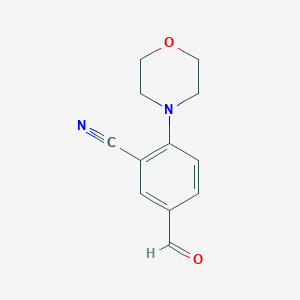

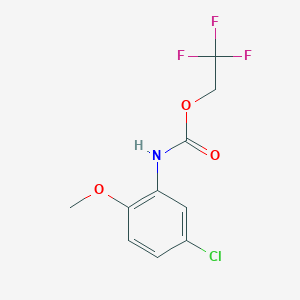

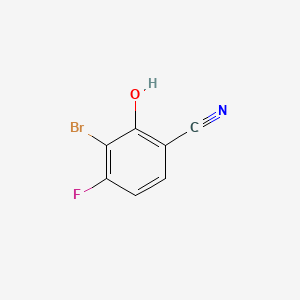

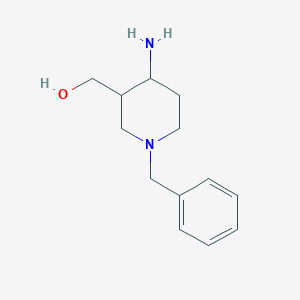

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate is a heterocyclic organic compound . It is also known by other synonyms such as tert-butyl (5- (hydroxymethyl)thiazol-2-yl)carbamate, and AKOS015949420 .

Molecular Structure Analysis

The molecular formula of Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate is C9H14N2O3S . It has a molecular weight of 230.28 . The canonical SMILES structure is CC©©OC(=O)NC1=NC=C(S1)CO .Physical And Chemical Properties Analysis

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate has a molecular weight of 230.28 and a molecular formula of C9H14N2O3S . It has 5 H-Bond acceptors and 2 H-Bond donors .Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate: is a valuable building block in organic synthesis. Its tert-butyl group can be deprotected under acidic conditions, revealing a free amine that can be further derivatized. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Drug Discovery

In drug discovery, this compound’s thiazole ring is a common motif in drugs due to its bioisosteric properties with the benzene ring. The hydroxymethyl group provides a convenient handle for further functionalization, making it a versatile intermediate in medicinal chemistry .

Material Science

The compound can be used in material science for the development of novel polymers. Its ability to form stable carbamate linkages is beneficial in creating polymers with specific mechanical and chemical properties .

Proteomics

In proteomics, Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate can be used for protein labeling. The carbamate group can react with amino groups on the protein surface, allowing for the introduction of reporter molecules or tags for protein tracking and identification .

Agricultural Chemistry

This compound can be utilized in the design of new agrochemicals. The thiazole ring system is found in many fungicides and herbicides, and the hydroxymethyl group offers a site for tailoring compounds to specific plant targets .

Bioconjugation Techniques

Bioconjugation techniques often employ carbamates for attaching biomolecules to various substratesTert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate can serve as a linker molecule in these applications, providing a stable yet cleavable connection between entities .

Chemical Biology

In chemical biology, the compound can be used to study enzyme-substrate interactions. The thiazole moiety can mimic natural substrates, and modifications at the hydroxymethyl position can help elucidate binding preferences and catalytic mechanisms .

Environmental Science

Lastly, in environmental science, derivatives of this compound could be explored for their potential use in the remediation of pollutants. The thiazole ring might interact with various environmental contaminants, aiding in their breakdown or sequestration .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4,12H,5H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXINUDSGSPWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694359 | |

| Record name | tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate | |

CAS RN |

1001419-37-9 | |

| Record name | tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)

![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)